molecular formula C23H34O5 B12326637 3-(3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one

3-(3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one

Cat. No.: B12326637
M. Wt: 390.5 g/mol
InChI Key: PBAPWFMQSGITBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-(3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one is a complex organic molecule with a steroidal structure. It is characterized by multiple hydroxyl groups and a furanone ring, making it a unique and interesting compound for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include simpler steroidal precursors, which undergo hydroxylation and cyclization reactions to form the final product. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex steroidal compounds.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its anti-inflammatory and anti-cancer properties.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

3-(3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one

InChI

InChI=1S/C23H34O5/c1-20-7-5-16(24)11-14(20)3-4-18-17(20)6-8-21(2)22(26,9-10-23(18,21)27)15-12-19(25)28-13-15/h12,14,16-18,24,26-27H,3-11,13H2,1-2H3

InChI Key

PBAPWFMQSGITBY-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=CC(=O)OC5)O)O)C)O

Origin of Product

United States

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